5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
The compound “5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound or its analogues involves various chemical reactions. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Molecular Structure Analysis
The molecular structure of this compound seems to be complex, involving multiple rings and functional groups . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
This compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .Scientific Research Applications
Antimicrobial Applications
Compounds related to "5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" have been synthesized and evaluated for antimicrobial activities, demonstrating effectiveness against various microorganisms. For instance, novel fluoroquinolone derivatives showed promising inhibition of bacterial pathogens commonly disseminated in hospital environments, highlighting their potential in addressing antibiotic resistance issues (Po-Ting Chen et al., 2013).
Antitumor Activities
Research into the antitumor activities of related compounds has identified several with significant inhibitory effects against tumor cells. A study on novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group revealed good to excellent inhibitory activity against CDC25B, a cell cycle regulator, suggesting a pathway for anti-tumor therapies (Yong Ding et al., 2016).
Neuroleptic Activity
Derivatives have been synthesized and tested for neuroleptic (antipsychotic) activity, with several compounds exhibiting interesting neuroleptic activity with very low liability to the extrapyramidal side effects, indicating potential uses in psychiatric treatment (G. Cascio et al., 1989).
Antimycobacterial Evaluation
Certain derivatives have been synthesized and evaluated for antimycobacterial and cytotoxic activities. Preliminary results showed complete inhibition of M. tuberculosis growth at certain concentrations, underscoring their potential in treating tuberculosis with minimal cytotoxicity (J. Sheu et al., 2003).
Mechanism of Action
Target of Action
The primary target of F2985-0095, also known as 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone, is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
F2985-0095 is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal transport of nucleosides, which can have downstream effects on these biochemical pathways .
Pharmacokinetics
The irreversible and non-competitive inhibition of ents suggests that the compound may have a prolonged effect once it has bound to its targets .
Result of Action
The molecular and cellular effects of F2985-0095’s action would be the disruption of normal nucleoside transport due to the inhibition of ENTs . This could potentially affect nucleotide synthesis and the regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
The compound 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one plays a role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been found to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the brain . The nature of these interactions is complex and multifaceted, involving both competitive and non-competitive inhibition .
Cellular Effects
At the cellular level, 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one influences various processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its interaction with acetylcholinesterase can influence the levels of acetylcholine, a neurotransmitter, thereby affecting neuronal communication and function .
Molecular Mechanism
The molecular mechanism of action of 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine .
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-8-4-5-9-20(18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-19(26-30(21)16-25-29)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGXEZASKFWAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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